4-(5-Bromo-1,3-thiazol-2-yl)phenol 4-(5-Bromo-1,3-thiazol-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1163703-60-3
VCID: VC7362530
InChI: InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H
SMILES: C1=CC(=CC=C1C2=NC=C(S2)Br)O
Molecular Formula: C9H6BrNOS
Molecular Weight: 256.12

4-(5-Bromo-1,3-thiazol-2-yl)phenol

CAS No.: 1163703-60-3

Cat. No.: VC7362530

Molecular Formula: C9H6BrNOS

Molecular Weight: 256.12

* For research use only. Not for human or veterinary use.

4-(5-Bromo-1,3-thiazol-2-yl)phenol - 1163703-60-3

Specification

CAS No. 1163703-60-3
Molecular Formula C9H6BrNOS
Molecular Weight 256.12
IUPAC Name 4-(5-bromo-1,3-thiazol-2-yl)phenol
Standard InChI InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H
Standard InChI Key OTIWQHTZWDPATF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(S2)Br)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a para-substituted phenol group. Key structural features include:

  • Bromine substitution: Positioned at the 5th carbon of the thiazole ring, bromine enhances electrophilic aromatic substitution potential.

  • Phenol moiety: The hydroxyl group at the phenyl ring’s 4-position enables hydrogen bonding and participation in redox reactions .

The SMILES notation (C1=CC(=CC=C1C2=NC=C(S2)Br)O) and InChIKey (OTIWQHTZWDPATF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC₉H₆BrNOS
Molecular weight256.12 g/mol
SMILESC1=CC(=CC=C1C2=NC=C(S2)Br)O
InChIKeyOTIWQHTZWDPATF-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists for 4-(5-Bromo-1,3-thiazol-2-yl)phenol, analogous methods for brominated thiazoles suggest two viable routes:

Route 1: Bromination of Preformed Thiazoles

  • Thiazole formation: Condensation of thiourea with α-bromoacetophenone derivatives under iodine catalysis yields 4-arylthiazol-2-amine intermediates .

  • Electrophilic bromination: Treating the thiazole intermediate with bromine (Br₂) in tetrahydrofuran (THF) at 0–5°C introduces bromine at the 5-position.

  • Phenol coupling: Suzuki-Miyaura cross-coupling with 4-hydroxyphenylboronic acid completes the structure .

Route 2: Palladium-Catalyzed Cross-Coupling

  • A one-pot procedure using 5-bromo-2-iodothiazole and 4-hydroxyphenylzinc chloride in the presence of Pd(PPh₃)₄ achieves direct aryl-aryl bond formation .

Table 2: Reaction Optimization Parameters

ParameterOptimal Range
Temperature50–60°C (coupling step)
Catalyst loading5–10 mol% Pd
SolventTHF/H₂O (3:1)
Yield65–78% (reported for analogs)

Physicochemical and Spectral Properties

Spectroscopic Analysis

IR Spectroscopy:

  • ν(O-H): Broad stretch at 3200–3400 cm⁻¹ (phenolic -OH) .

  • ν(C-Br): Sharp peak near 550 cm⁻¹ .

  • ν(C=N): Absorption at 1630–1650 cm⁻¹ (thiazole ring) .

¹H NMR (DMSO-d₆):

  • δ 8.21 ppm (s, 1H, thiazole H-4) .

  • δ 7.45–7.62 ppm (m, 4H, aromatic protons) .

  • δ 9.82 ppm (s, 1H, phenolic -OH) .

Mass Spectrometry:

  • Predicted [M+H]+ ion at m/z 255.94 with collision cross-section 138.3 Ų .

Computational and ADME Profiling

Molecular Docking Insights

  • Binding pose: The phenol group forms hydrogen bonds with Ser305 (ERα), while bromine occupies a hydrophobic subpocket .

  • Docking score: -8.6 to -9.4 kcal/mol across multiple targets .

ADME Predictions

ParameterValue
logP (Lipophilicity)2.7 ± 0.3
Water solubility12.5 μg/mL (moderate)
CYP3A4 inhibitionLow (IC₅₀ > 50 μM)
Plasma protein binding89%

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